2-bromo-4,6-dimethylbenzoic acid
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Overview
Description
2-Bromo-4,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2. It is characterized by a benzene ring substituted with a bromine atom at the 2-position and two methyl groups at the 4- and 6-positions, along with a carboxylic acid group. This compound is a white solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4,6-dimethylbenzoic acid can be synthesized through the bromination of 2,6-dimethylbenzoic acid. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group can undergo decarboxylation, releasing carbon dioxide and forming 4-bromo-2,6-xylene.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Decarboxylation: Strong acids like sulfuric acid or bases like sodium hydroxide are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.
Major Products
Substitution Reactions: Various substituted benzoic acids.
Decarboxylation: 4-Bromo-2,6-xylene.
Coupling Reactions: Biaryl compounds
Scientific Research Applications
2-Bromo-4,6-dimethylbenzoic acid is used in several scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-4,6-dimethylbenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and carboxylic acid group play crucial roles in its reactivity. For instance, in coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Used in similar coupling reactions but with different electronic properties due to the presence of fluorine.
2-Bromo-4,5-dimethoxybenzoic acid: Used in the synthesis of natural product derivatives.
Uniqueness
2-Bromo-4,6-dimethylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and physical properties. The presence of two methyl groups enhances its hydrophobic character, making it suitable for applications requiring non-polar environments.
Properties
IUPAC Name |
2-bromo-4,6-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOGPVXZIHBSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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